molecular formula C14H23NO2 B13406240 Tapentadol N-Oxide CAS No. 1346601-17-9

Tapentadol N-Oxide

Cat. No.: B13406240
CAS No.: 1346601-17-9
M. Wt: 237.34 g/mol
InChI Key: QJMYEQICSAOVMO-SMDDNHRTSA-N
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Description

Overview of Tapentadol (B1681240) and its Significance in Analgesic Pharmacology

Tapentadol is a centrally-acting synthetic analgesic renowned for its dual mechanism of action, which involves both μ-opioid receptor (MOR) agonism and norepinephrine (B1679862) reuptake inhibition (NRI). drugbank.comtandfonline.comtandfonline.com This unique pharmacological profile allows it to address both nociceptive and neuropathic pain components. wikipedia.org Unlike other opioids, Tapentadol's analgesic effect is not solely dependent on its opioid activity; the inhibition of norepinephrine reuptake contributes significantly to its pain-relieving properties. drugbank.comwikipedia.org

First approved by the FDA in 2008, Tapentadol is utilized for the management of moderate to severe pain. drugbank.comtandfonline.com Its metabolism is a key feature that distinguishes it from other analgesics like tramadol. wikipedia.org Primarily, Tapentadol is metabolized through Phase II conjugation, mainly glucuronidation, to form inactive metabolites. drugbank.comdrugs.com Only a small portion of the drug undergoes Phase I oxidative metabolism by cytochrome P450 (CYP) enzymes. drugbank.com This metabolic pathway reduces the likelihood of drug-drug interactions compared to compounds heavily metabolized by the CYP450 system. wikipedia.org About 97% of the parent compound is metabolized, and the resulting metabolites are almost exclusively excreted via the kidneys. drugbank.comnih.gov The primary metabolite is Tapentadol-O-glucuronide. drugs.com The predictable pharmacokinetics of Tapentadol, which can be administered with or without food, contribute to its clinical utility. tandfonline.comnih.gov

Classification and Role of Tapentadol N-Oxide as a Metabolite and Degradation Product

Within the extensive research on Tapentadol, this compound emerges as a compound of interest, classified both as a minor metabolite and a degradation product. tandfonline.comportico.orgresearchgate.net Its chemical name is (2R,3R)-3-(3-Hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide. synzeal.comcleanchemlab.com

As a metabolite, this compound (referred to as M5 in some studies) has been identified in plasma. portico.org In studies on rats, the N-oxide metabolite was one of the few metabolites, besides the prominent O-glucuronide, to reach plasma concentrations greater than 0.1 µM. portico.org In humans, it is considered a less prominent metabolite. portico.org The formation of N-oxide metabolites generally results from the oxidation of the tertiary amine group present in the Tapentadol molecule.

As a degradation product, this compound has been identified in forced degradation studies, which are conducted to determine the intrinsic stability of a drug substance. tandfonline.comtandfonline.com These studies have shown that Tapentadol is stable under hydrolytic (acidic, alkaline, and neutral), photolytic, and thermal stress conditions. tandfonline.comtandfonline.com However, it is susceptible to oxidative stress. tandfonline.comtandfonline.comresearchgate.net Under oxidative conditions, Tapentadol degrades to form two major products, one of which is identified as the N-oxide of Tapentadol (designated as DP-II). tandfonline.comtandfonline.com

Rationale for Comprehensive Academic Investigation of this compound

The comprehensive academic investigation of this compound is driven by fundamental principles of pharmaceutical development and regulatory requirements. The study of metabolites and degradation products is critical for ensuring the quality, safety, and efficacy of any pharmaceutical product. tandfonline.com

Regulatory bodies, such as those that follow the International Conference on Harmonization (ICH) guidelines, mandate stability testing and the characterization of degradation products. tandfonline.comresearchgate.net Identifying potential degradants like this compound under various stress conditions helps in developing stable formulations and defining appropriate storage conditions and shelf-life. tandfonline.com The presence of impurities or degradation products can potentially impact the safety and efficacy of the final drug product.

Furthermore, understanding the full metabolic profile of a drug is essential. The U.S. Food and Drug Administration (FDA) provides guidance on the safety testing of drug metabolites. portico.org Investigating even minor metabolites like this compound helps to create a complete picture of the drug's fate in the body. This knowledge contributes to a better understanding of interindividual variability in drug response and potential toxicological profiles. nih.gov The development of validated analytical methods to separate and quantify Tapentadol from its related substances, including this compound, is a direct outcome of this research and is crucial for routine quality control in pharmaceutical manufacturing. synzeal.comcleanchemlab.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source(s)
Chemical Name (2R,3R)-3-(3-Hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide synzeal.com, cleanchemlab.com, lgcstandards.com
CAS Number 1422277-62-0 cleanchemlab.com
Molecular Formula C₁₄H₂₃NO₂ aozeal.com, lgcstandards.com

Table 2: Major Oxidative Degradation Products of Tapentadol

Designation Identity Source(s)
DP-I Phenol (B47542) N-oxide tandfonline.com, tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346601-17-9

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

(2R,3R)-3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide

InChI

InChI=1S/C14H23NO2/c1-5-14(11(2)10-15(3,4)17)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m0/s1

InChI Key

QJMYEQICSAOVMO-SMDDNHRTSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)C[N+](C)(C)[O-]

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)C[N+](C)(C)[O-]

Origin of Product

United States

Chemical Synthesis and Formation Mechanisms of Tapentadol N Oxide

De Novo Synthetic Pathways for Tapentadol (B1681240) N-Oxide

The deliberate synthesis of Tapentadol N-oxide is primarily achieved through the oxidation of the tertiary amine group in the tapentadol molecule. libretexts.orgthieme-connect.de This transformation is a common reaction in organic chemistry for converting tertiary amines to their corresponding N-oxides.

Oxidative Reagents and Reaction Conditions for Tertiary Amine N-Oxidation

A variety of oxidizing agents can be employed for the N-oxidation of tertiary amines. The choice of reagent often depends on factors like substrate tolerance to different functional groups, reaction conditions, and desired yield. thieme-connect.deasianpubs.orgacs.org Commonly used oxidants include hydrogen peroxide and peroxyacids. acs.orggoogle.com

Hydrogen peroxide (H₂O₂) is a frequently used oxidant for this purpose, often in aqueous or alcoholic solutions. thieme-connect.degoogle.com While it is an environmentally favorable reagent, the uncatalyzed reaction can be slow and may require an excess of the oxidant to achieve completion. acs.org The use of catalysts can improve reaction rates and yields. google.com

Peroxyacids, such as 3-chloroperoxybenzoic acid (m-CPBA), are highly effective for the oxidation of tertiary amines to N-oxides and can be used in various solvents at low temperatures, often resulting in high yields. thieme-connect.de However, peroxyacids are less selective than hydrogen peroxide and can react with other functional groups like double bonds and thioethers. acs.org Other reagents that have been used for tertiary amine N-oxidation include magnesium monoperoxyphthalate and 2-sulfonyloxaziridines. asianpubs.org

Table 1: Common Oxidative Reagents for Tertiary Amine N-Oxidation

Oxidative ReagentTypical Reaction ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂)Aqueous or alcoholic solution, sometimes with a catalyst. thieme-connect.degoogle.comEnvironmentally friendly, high atom economy. acs.orgSlow reaction rate without a catalyst, may require excess reagent. acs.org
3-Chloroperoxybenzoic Acid (m-CPBA)Various solvents, low temperatures. thieme-connect.deHigh efficiency, high yields. thieme-connect.deLess selective, can oxidize other functional groups. acs.org
Magnesium MonoperoxyphthalateNot specified in the provided results.Mentioned as an oxidant for tertiary amines. asianpubs.orgDetails on conditions and selectivity not available.
2-SulfonyloxaziridinesAprotic, neutral conditions. asianpubs.orgEffective for a wide variety of functionalities. asianpubs.orgStarting materials may not be readily available. asianpubs.org

Stereocontrol and Enantioselective Synthesis Strategies for this compound

Tapentadol itself is a chiral molecule, existing as specific stereoisomers. researchgate.netresearchgate.net The N-oxidation of a tertiary amine introduces a new chiral center at the nitrogen atom, provided the three alkyl groups are different. libretexts.org This means that the synthesis of this compound can potentially lead to diastereomers.

The literature reviewed does not provide specific details on the stereocontrol and enantioselective synthesis strategies directly applied to this compound. However, general principles of asymmetric synthesis could be applied. Chiral oxidizing agents or catalysts could potentially be used to achieve facial selectivity in the oxidation of the nitrogen atom. Furthermore, separation of the resulting diastereomers could be achieved through chromatographic techniques. Several patents describe the enantioselective synthesis of tapentadol and its intermediates, which is crucial for obtaining the desired stereoisomer of the parent drug. researchgate.netgoogle.comgoogle.compatsnap.com These methods, which often involve chiral auxiliaries or enzymatic resolutions, could theoretically be adapted to a synthetic route for a specific stereoisomer of this compound. researchgate.netgoogle.compatsnap.com

In Vitro and Ex Vivo Oxidative Degradation of Tapentadol Leading to N-Oxide Formation

This compound is not only a product of deliberate synthesis but also forms through the metabolic and chemical degradation of tapentadol. portico.orgresearchgate.net

Influence of Oxidative Stressors and Environmental Factors

Forced degradation studies, which are a standard part of pharmaceutical development, have shown that tapentadol can degrade under oxidative conditions to form this compound. researchgate.netacs.orgnih.gov One common laboratory method to simulate this is by treating a tapentadol sample with hydrogen peroxide solution. acs.orgnih.gov This indicates that exposure to oxidative stressors can lead to the formation of this N-oxide impurity.

Studies have also investigated the broader impact of tapentadol on oxidative stress in biological systems. nih.govresearchgate.netmdpi.commdpi.comresearchgate.net While these studies focus on the physiological effects of the drug, they highlight that opioid exposure can be associated with the generation of reactive oxygen species, which could contribute to the in vivo formation of this compound. nih.govresearchgate.net

Proposed Mechanistic Pathways for Tapentadol N-Oxidation

The formation of this compound from tapentadol is a result of the oxidation of the tertiary amine group. researchgate.netacs.org In vivo, this is considered a minor metabolic pathway. portico.orgfda.gov While the major metabolic routes for tapentadol involve glucuronidation and sulfation, a small portion undergoes Phase I oxidative reactions. fda.govdrugbank.comnih.govresearchgate.nettga.gov.auwfsahq.orggoogle.com The formation of N-desmethyl tapentadol is a more significant oxidative pathway than N-oxidation. portico.orgnih.gov

The proposed mechanism for the formation of this compound involves the nucleophilic attack of the nitrogen atom's lone pair of electrons on an electrophilic oxygen atom from an oxidizing agent, such as hydrogen peroxide or a peroxyacid. libretexts.orgacs.org In a biological context, this oxidation is likely mediated by cytochrome P450 (CYP) enzymes, although the specific isozymes responsible for N-oxidation of tapentadol are not as clearly defined as those for its other oxidative metabolic pathways. portico.orgtga.gov.au Electrochemical studies have also elucidated the oxidation mechanism of tapentadol, suggesting that the tertiary amine group is the primary site of oxidation. acs.orgnih.gov

Metabolic Biotransformation of Tapentadol to Tapentadol N Oxide in Non Clinical Systems

Identification and Characterization of Tapentadol (B1681240) N-Oxide as a Minor Metabolite

Tapentadol N-oxide, systematically named (2R,3R)-3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide and designated as metabolite M5, has been identified as a minor biotransformation product of tapentadol. portico.org Its formation occurs through the oxidation of the tertiary amine group on the tapentadol molecule. portico.org

Enzymatic Catalysis of N-Oxidation of Tapentadol (e.g., Cytochrome P450 Isoforms, Flavin-Containing Monooxygenases)

The enzymatic pathways responsible for the metabolism of tapentadol are well-characterized for its major routes, but less so for its minor pathways. The primary Phase I oxidative metabolites, N-demethyl tapentadol (M2) and hydroxy-tapentadol (M1), are known to be catalyzed by several Cytochrome P450 (CYP) isoforms. portico.org Specifically, the formation of M2 is mediated by CYP2C9 and CYP2C19, while M1 formation is catalyzed by CYP2D6. researchgate.netspringermedizin.de

In Vitro Metabolic Stability and Formation Kinetics of this compound

Data from in vivo studies provide an indirect assessment of its formation and subsequent clearance. In rats at steady state, this compound (M5) was one of the few metabolites, alongside the N-demethyl metabolite (M2), to reach plasma concentrations greater than 0.1 µM. portico.org This indicates that while it is a minor pathway, its formation is consistent in non-clinical models. However, specific kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the enzymatic reaction producing this compound are not available in the reviewed literature.

Comparative Metabolic Profiles Across Preclinical Species (e.g., Rodent Models, Hepatic Microsome Studies)

The metabolic profile of tapentadol has been investigated across several preclinical species, including mice, rats, and dogs, with the general pattern of metabolism being qualitatively similar to that in humans. nih.govtga.gov.au The predominant pathway in all species studied is Phase II glucuronidation. portico.org

Oxidative metabolism, including the formation of this compound, consistently represents a minor route. A comparative analysis of plasma metabolite concentrations at steady state highlights differences between rodent models and humans. In rats, this compound (M5) is a quantifiable minor metabolite, whereas in humans, its unconjugated form is even less significant. portico.org The most prominent metabolite in both rats and humans is by far tapentadol-O-glucuronide. portico.org

The following table presents comparative plasma concentrations of tapentadol and its key metabolites in rats and humans at steady state, illustrating the minor contribution of the N-oxide metabolite.

Table 1: Comparative Steady-State Plasma Concentrations of Tapentadol and its Metabolites in Rats and Humans

CompoundRat Plasma Concentration (µM)Human Plasma Concentration (µM)
Tapentadol 0.940.35
Tapentadol-O-glucuronide 398.2
This compound (M5) 0.65< 0.1
N-demethyl tapentadol (M2) 0.21< 0.1
M2-glucuronide 4.3> 0.1
Tapentadol-O-sulfate Not Reported> 0.1

Data sourced from Terlinden R, et al. (2010). portico.org

In vitro studies using liver microsomes from a wide array of species—including mice, rats, hamsters, guinea pigs, rabbits, mini-pigs, dogs, and cynomolgus monkeys—have confirmed that oxidative metabolism via the CYP450 system is a minor pathway compared to direct conjugation. tga.gov.au

Pharmacological Profile and Molecular Interactions of Tapentadol N Oxide in Vitro and Mechanistic Studies

Assessment of Receptor Binding Affinities (e.g., μ-opioid receptor, norepinephrine (B1679862) transporter)

In vitro studies have been conducted to determine the binding affinity of Tapentadol (B1681240) N-oxide for key pharmacological targets. These assessments reveal that the N-oxide metabolite possesses significantly weaker binding affinity compared to the parent compound, Tapentadol.

In a study characterizing various Tapentadol metabolites, Tapentadol N-oxide (referred to as M5) demonstrated only weak to moderate binding to the human μ-opioid receptor (MOR), with affinity in the micromolar range. portico.org Similarly, its activity at the rat norepinephrine (NA) transporter was also found to be weak, again in the micromolar range. portico.org This is a stark contrast to the parent Tapentadol, which binds to the MOR with submicromolar affinity and is a potent inhibitor of norepinephrine reuptake. portico.orgnih.gov The data suggests that the conversion of Tapentadol to its N-oxide form leads to a substantial loss of affinity for both of its primary targets.

Evaluation of In Vitro Biological Activity and Functional Assays

Consistent with its low receptor binding affinity, this compound has been shown to be pharmacologically inactive in functional assays designed to assess analgesic effects. In vivo characterization of Tapentadol metabolites in mice demonstrated that this compound was devoid of analgesic activity. portico.org

Structure-Activity Relationship (SAR) Analysis of the N-Oxide Moiety in Comparison to Parent Tapentadol

The dramatic decrease in pharmacological activity from Tapentadol to this compound highlights the critical role of the tertiary amine group in the parent molecule for its interaction with both the μ-opioid receptor and the norepinephrine transporter. The conversion of the dimethylamino group of Tapentadol into an N-oxide moiety significantly alters the molecule's electronic and steric properties.

The tertiary amine in Tapentadol is basic and can be protonated, which is often a key feature for binding to opioid receptors. The formation of the N-oxide introduces a formal positive charge on the nitrogen atom and a negative charge on the oxygen, creating a highly polar zwitterionic-like structure. This structural change prevents the necessary interactions within the binding pockets of the MOR and NE transporter that are responsible for the parent drug's dual activity. The loss of binding affinity and subsequent lack of in vivo analgesic activity for this compound underscores that the unoxidized tertiary amine is an essential pharmacophore for Tapentadol's efficacy. portico.org

Implications of N-Oxidation on Compound Polarity and Membrane Permeability

The oxidation of a tertiary amine to an N-oxide is a well-established metabolic pathway that significantly increases the polarity of a compound. This increased polarity has direct consequences for the pharmacokinetic properties of the molecule, most notably its ability to cross biological membranes.

Advanced Analytical Methodologies for Characterization and Quantification of Tapentadol N Oxide

Chromatographic Separation Techniques

Chromatography is fundamental to isolating Tapentadol (B1681240) N-Oxide from its parent compound, other metabolites, and matrix components. The choice of technique is dictated by the analytical objective, whether it be quantification in a biological fluid or separation from its stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis of Tapentadol N-Oxide. These methods offer high resolution, sensitivity, and compatibility with mass spectrometry. Method development focuses on optimizing the separation of this compound from tapentadol and other related substances.

Research has led to the development of stability-indicating reversed-phase HPLC (RP-HPLC) methods capable of separating tapentadol from its degradation products, including this compound, which is formed under oxidative stress. researchgate.netresearchgate.net UPLC systems, utilizing smaller particle size columns, provide faster analysis times and improved resolution, which is advantageous for high-throughput screening in biological matrices. researchgate.netnih.gov

Key parameters in method development include the selection of the stationary phase (column), mobile phase composition, pH, and detector settings. C18 and C8 columns are commonly employed for the separation. researchgate.netresearchgate.netrroij.comresearchgate.net The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netscholarsresearchlibrary.com Gradient elution is often necessary to achieve adequate separation of all compounds in a single run. scholarsresearchlibrary.com

The following table summarizes typical chromatographic conditions used in the analysis of tapentadol and its related compounds, which are applicable to this compound.

Table 1: Exemplary HPLC/UPLC Method Parameters for Tapentadol and Related Compounds

Parameter Condition 1 Condition 2 Condition 3
Technique HPLC RP-HPLC UPLC
Column Inertsil ODS, C18 (250mm × 4.6mm, 5µm) researchgate.net Phenomenex Luna C8 (150 x 4.6mm, 5µm) researchgate.net Acquity HSS C18 (2.1 × 50 mm, 1.8 µm) oup.com
Mobile Phase 12.5 mM Ammonium Acetate Buffer (pH 3.6) : Acetonitrile (75:25, v/v) researchgate.net Methanol : 0.002 M Potassium Dihydrogen Phosphate Buffer pH 3.0 (60:40 v/v) researchgate.net 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile (Gradient) avma.org
Flow Rate 1.0 mL/min researchgate.net 1.0 mL/min researchgate.net Not Specified

| Detection | UV/PDA researchgate.net | UV/PDA researchgate.net | MS/MS oup.com |

Gas Chromatography (GC) Considerations for Derivatization

Gas Chromatography (GC) is less commonly used for the analysis of this compound compared to HPLC. This is primarily due to the low volatility and potential thermal lability of the N-oxide functional group and the polar nature of the molecule. Tertiary amines and their corresponding N-oxides often exhibit poor chromatographic behavior on GC columns. researchgate.net

To overcome these limitations, derivatization is a critical consideration. This chemical modification process converts the analyte into a more volatile and thermally stable derivative. For compounds containing hydroxyl and amine groups, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common strategy. researchgate.net Derivatization can significantly improve peak shape, reduce adsorption on the column, and enhance sensitivity. researchgate.net However, the development of a robust derivatization procedure for this compound requires careful optimization of the reagent, reaction time, and temperature to ensure complete and reproducible conversion without degradation.

Chiral Chromatography for Stereoisomer Separation of N-Oxide

Tapentadol possesses two chiral centers, meaning it can exist as four distinct stereoisomers ((R,R), (S,S), (R,S), and (S,R)). minarjournal.comnih.govresearchgate.net The pharmacologically active form is the (R,R)-isomer. researchgate.net Consequently, this compound, being a direct metabolite, will also exist as corresponding stereoisomers. The separation and quantification of these individual N-oxide stereoisomers are crucial, as they may exhibit different metabolic or toxicological profiles.

Chiral chromatography is the definitive method for this purpose. Chiral stationary phases (CSPs) are used to differentiate between the enantiomers and diastereomers. For tapentadol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. researchgate.net For instance, a Chiralpak AD-H column has been successfully used to resolve all four stereoisomers of tapentadol. researchgate.net

Capillary electrophoresis (CE) using dual cyclodextrin (B1172386) systems (e.g., a mixture of hydroxypropyl-β-CD and hydroxypropyl-γ-CD) has also been reported for the chiral separation of tapentadol stereoisomers and could be adapted for its N-oxide metabolites. nih.gov The development of such methods for this compound would follow similar principles, requiring screening of various chiral columns and mobile phase modifiers to achieve optimal enantioseparation. nih.govresearchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of this compound. It provides high selectivity and sensitivity for quantification and yields structural information for unequivocal identification. japsonline.comgoogle.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is widely employed for both the selective quantification and structural confirmation of this compound. researchgate.netjapsonline.comnih.gov In this technique, the precursor ion (the protonated molecule, [M+H]⁺) corresponding to this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer.

Studies on the degradation of tapentadol have identified this compound (referred to as DP-II) and characterized its fragmentation. researchgate.net The formation of the N-oxide results in a mass increase of 16 atomic mass units (Da) compared to the parent drug. researchgate.net A crucial finding is that the core fragmentation pattern often remains similar to that of tapentadol itself, with the primary fragments being conserved. portico.org For tapentadol, characteristic transitions monitored include m/z 222.2 → 177.1 and 222.1 > 107. japsonline.comnih.gov For this compound, with a molecular weight of 237.35 g/mol , the precursor ion would be at m/z 238. The fragmentation pathways would be analyzed to identify characteristic product ions for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays, which provide excellent selectivity and sensitivity for quantification in complex matrices like plasma or urine. japsonline.comportico.org

Table 2: Mass Spectrometric Transitions for Tapentadol and Related Metabolites

Compound Precursor Ion (m/z) Product Ion(s) (m/z) Technique Reference
Tapentadol 222.2 177.1 LC-MS/MS japsonline.com
Tapentadol 222.1 107, 121 LC-MS/MS nih.gov
N-desmethyltapentadol 208.1 107, 121 LC-MS/MS nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements of ions, typically with mass accuracy in the low parts-per-million (ppm) range. researchgate.netthermofisher.com This capability is invaluable for the unequivocal identification of unknown metabolites or degradation products like this compound, especially when authentic reference standards are not available. nih.gov

By determining the elemental composition from the accurate mass of the precursor ion, HRMS can confidently distinguish this compound (C₁₄H₂₃NO₂) from other potential metabolites or impurities with the same nominal mass. For example, a hydroxylation on the alkyl side chain would result in an isobaric compound (a compound with the same integer mass but different exact mass and elemental formula). HRMS can easily differentiate between these possibilities. The use of a hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer has been specifically mentioned for the characterization of tapentadol metabolites in urine. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Applications

While specific applications of Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for this compound are not extensively detailed in the available literature, the principles of this technique suggest its high suitability for such analyses. IMS-MS separates ions based on their size, shape, and charge, adding a layer of separation to traditional mass spectrometry. This would be particularly advantageous in distinguishing this compound from its parent compound, tapentadol, and other metabolites like N-desmethyltapentadol, which may have similar mass-to-charge ratios. nih.govnih.gov The added dimension of separation provided by ion mobility can enhance peak capacity and resolve co-eluting species, leading to more accurate and reliable quantification in complex samples.

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR: Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound, specific chemical shifts would be expected for the aromatic protons on the phenol (B47542) ring, the protons of the ethyl and methyl groups, and the N-methyl groups. The formation of the N-oxide bond would cause a downfield shift in the signals of the protons on the carbons adjacent to the nitrogen atom compared to tapentadol. google.comresearchgate.net

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, and the chemical shifts would confirm the presence of the phenolic ring, the aliphatic side chain, and the N-oxide functional group. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, definitively confirming the structure of this compound. benchchem.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. rdc-concepts.com

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the O-H stretching of the phenolic group, C-H stretching of the aromatic and aliphatic parts, and the N-O stretching of the N-oxide group. google.comgoogle.comswgdrug.org The presence and position of the N-O stretching band would be a key diagnostic feature to differentiate it from tapentadol. researchgate.net

Raman Spectroscopy: Raman spectroscopy would also provide valuable information, particularly for the non-polar bonds and the aromatic ring system. The symmetric stretching of the aromatic ring would produce a strong Raman signal. google.comgoogle.comscience.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Characterization

UV-Visible spectrophotometry is used to characterize the chromophoric systems within a molecule. The primary chromophore in this compound is the substituted phenol ring. rjpdft.com A UV-Vis spectrum of this compound dissolved in a suitable solvent like methanol would show a maximum absorbance (λmax) characteristic of the phenolic chromophore. researchgate.netscholarsresearchlibrary.com For tapentadol hydrochloride, the λmax has been reported at various wavelengths, including 272 nm and 275 nm, depending on the solvent. scholarsresearchlibrary.comjocpr.com The formation of the N-oxide may cause a slight shift in the λmax compared to the parent drug.

Electrochemical and Voltammetric Approaches for this compound Detection

Electrochemical methods offer a sensitive and often rapid means of analysis. While specific voltammetric studies on this compound are not widely published, research on tapentadol provides a basis for potential approaches. The tertiary amine group in tapentadol is electrochemically active and can be oxidized. nih.govacs.org However, in this compound, this tertiary amine is oxidized to an N-oxide. This structural change would likely render it electrochemically inactive under the same conditions used for tapentadol, as the lone pair of electrons on the nitrogen is no longer available for oxidation. acs.org This difference in electrochemical behavior could be exploited for selective detection. For instance, sensors developed for tapentadol, such as those based on copper oxide nanoparticles or graphene-modified electrodes, show an anodic peak for tapentadol. nih.govresearchgate.netiaea.orgresearchgate.net The absence of this peak in a sample containing this compound could be an indirect method of detection or could be used to ensure the purity of a tapentadol sample.

Analytical Method Validation Principles for this compound Quantification

The validation of any analytical method for the quantification of this compound is crucial to ensure the reliability and accuracy of the results. The principles of method validation are outlined by international guidelines such as those from the International Council for Harmonisation (ICH). rjpdft.comderpharmachemica.com

The following parameters must be thoroughly evaluated:

Specificity: The ability of the method to exclusively measure this compound in the presence of other components, such as its parent drug, other metabolites, and matrix components. jocpr.com This is often demonstrated through forced degradation studies and analysis of blank matrices. scispace.com

Linearity: The method should demonstrate a linear relationship between the concentration of this compound and the analytical signal over a defined range. rjpdft.comscholarsresearchlibrary.comidma-assn.org This is typically evaluated by analyzing a series of standards and is often expressed by the correlation coefficient (r²), which should be close to 1. nih.govrroij.com

Accuracy: This refers to the closeness of the measured value to the true value. It is usually determined by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage recovered is calculated. jocpr.comderpharmachemica.comidma-assn.orgrroij.comjapsonline.com

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD). nih.govnih.govderpharmachemica.comidma-assn.org

Limit of Detection (LOD): The lowest concentration of this compound in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. rjpdft.comresearchgate.netresearchgate.netidma-assn.org

Limit of Quantification (LOQ): The lowest concentration of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govrjpdft.comresearchgate.netidma-assn.org

Impurity Profiling and Stability Studies of Tapentadol N Oxide in Quality Control Contexts Non Clinical

Identification of Tapentadol (B1681240) N-Oxide as a Process-Related Impurity in Tapentadol Synthesis

Tapentadol N-Oxide has been identified as a process-related impurity in the synthesis of Tapentadol. researchgate.netscholarsresearchlibrary.com Process-related impurities are substances that are formed during the manufacturing process and may be present in the final product. veeprho.com The synthesis of Tapentadol involves multiple steps, including reductive amination and functional group modifications, which can lead to the formation of impurities. veeprho.com One of the potential degradation pathways for Tapentadol is the oxidation of the tertiary amine group to form this compound. veeprho.com This transformation can occur during synthesis or storage if the compound is exposed to oxidative conditions. The presence of such impurities needs to be carefully controlled to ensure the quality, safety, and efficacy of the final drug product, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH). veeprho.com

Forced Degradation Studies of Tapentadol Under Oxidative Conditions

Forced degradation studies are essential in pharmaceutical development to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

For Tapentadol, forced degradation studies have been conducted under various stress conditions, including oxidative stress. acs.orgnih.gov In these studies, Tapentadol is intentionally exposed to oxidizing agents to promote the formation of degradation products. One of the primary degradation products formed under oxidative stress is this compound. veeprho.comnih.gov

Kinetic Studies of N-Oxide Formation Under Defined Stress

Kinetic studies of this compound formation help in understanding the rate at which this impurity is generated under specific stress conditions. Research has shown that the formation of N-oxide from Tapentadol follows pseudo-first-order kinetics under certain experimental setups. minarjournal.comresearchgate.net In one study, the oxidation of Tapentadol was investigated using ferric ions in an acidic solution in the presence of ferricyanide, leading to the formation of a colored product that could be measured spectrophotometrically. minarjournal.comresearchgate.net The rate of this reaction was found to be dependent on the concentration of Tapentadol. minarjournal.com By monitoring the change in absorbance over time, the rate constant for the degradation process can be determined. minarjournal.com Such kinetic data is crucial for predicting the shelf-life of the drug product and for establishing appropriate storage conditions.

Influence of pH, Temperature, and Light on N-Oxide Stability

The stability of Tapentadol and the formation of its N-oxide are influenced by several environmental factors, including pH, temperature, and light.

pH: Tapentadol has two pKa values, 9.34 (tertiary amine) and 10.45 (phenolic group), indicating that its ionization state is pH-dependent. acs.orgnih.gov Studies have shown that Tapentadol is susceptible to degradation in both acidic and basic conditions. derpharmachemica.comlongdom.org The rate of degradation and the types of degradation products formed can vary with pH. For instance, significant degradation has been observed in acidic environments. derpharmachemica.com

Temperature: Thermal stress is another factor that can lead to the degradation of Tapentadol. Studies have involved exposing solid Tapentadol to high temperatures (e.g., 100°C - 105°C) for extended periods. acs.orgnih.govlongdom.org While some studies report that Tapentadol is relatively stable under thermal stress scholarsresearchlibrary.compharmascholars.com, others indicate that temperature can influence the rate of degradation reactions. minarjournal.com

Light: Photostability studies, conducted according to ICH guidelines, involve exposing the drug substance to UV light. acs.orgnih.gov Some studies have indicated that Tapentadol is stable when exposed to light geneesmiddeleninformatiebank.nl, while others have shown no significant degradation under photolytic conditions. scholarsresearchlibrary.com However, it is standard practice to protect the drug product from light. geneesmiddeleninformatiebank.nl

Development of Stability-Indicating Analytical Methods for Tapentadol and its N-Oxide Degradation Product

To ensure the quality of Tapentadol, it is crucial to have analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products, including this compound. Such methods are termed "stability-indicating."

Several stability-indicating analytical methods have been developed for Tapentadol, primarily using High-Performance Liquid Chromatography (HPLC) with UV detection. pharmascholars.comajrconline.orgrjptonline.orgrroij.com These methods are designed to be specific, accurate, precise, and robust. The development process involves subjecting Tapentadol to forced degradation to generate its impurities, followed by optimizing the chromatographic conditions to achieve adequate separation of the parent drug from these impurities.

For example, a reverse-phase HPLC (RP-HPLC) method might use a C18 column with a mobile phase consisting of a buffer and an organic solvent in an isocratic or gradient elution mode. scholarsresearchlibrary.compharmascholars.comajrconline.org The choice of mobile phase composition, pH, flow rate, and detection wavelength is critical for achieving the desired separation. scholarsresearchlibrary.comrjptonline.org The validation of these methods is performed according to ICH guidelines to ensure their suitability for their intended purpose, which includes routine quality control testing of bulk drug and finished pharmaceutical products. pharmascholars.comajrconline.org

Role of this compound as a Reference Standard in Pharmaceutical Quality Assurance and Control

This compound, as a known impurity of Tapentadol, plays a vital role as a reference standard in pharmaceutical quality assurance and control. axios-research.comsynzeal.comaxios-research.com Reference standards are highly purified compounds that are used as a benchmark for confirming the identity and purity of a drug substance.

The availability of a well-characterized this compound reference standard is essential for:

Analytical Method Development and Validation: It is used to develop and validate analytical methods, such as HPLC, to ensure they can accurately detect and quantify this specific impurity. axios-research.comcleanchemlab.com

Quality Control (QC) Applications: In routine QC testing, the reference standard is used to identify and quantify the amount of this compound in batches of Tapentadol API and finished products. axios-research.comcleanchemlab.com

Stability Studies: It helps in monitoring the formation of this impurity during stability studies of the drug product. synzeal.comaxios-research.com

By using this compound as a reference standard, pharmaceutical manufacturers can ensure that their products meet the stringent purity requirements set by regulatory authorities. synzeal.comcleanchemlab.com

Data Tables

Table 1: Forced Degradation Conditions for Tapentadol

Stress ConditionReagent/ParameterDurationTemperatureReference
Oxidative5% H₂O₂15 days25°C acs.orgnih.gov
Oxidative10% H₂O₂Up to 24 hoursRoom Temperature derpharmachemica.com
Oxidative30% H₂O₂24 hoursRoom Temperature pharmascholars.com
Acid Hydrolysis1N HClUp to 24 hoursNot specified derpharmachemica.com
Acid Hydrolysis0.1N HCl8 hours85°C pharmascholars.com
Base Hydrolysis1N NaOHUp to 24 hoursNot specified derpharmachemica.com
Base Hydrolysis0.1N NaOH8 hours85°C pharmascholars.com
ThermalSolid sample48 hours100°C acs.orgnih.gov
ThermalSolid sample3 hours105°C derpharmachemica.com
ThermalSolid sample31 days50°C pharmascholars.com
PhotolyticSolid sampleNot specifiedUV light (360 Wh/m²) acs.orgnih.gov

Table 2: HPLC Method Parameters for Tapentadol and Impurities

ParameterCondition 1Condition 2Condition 3Reference
Column Inertsil® C-18 (250 mm x 4.6 mm, 5µ)Thermo Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)Inertsil ODS 3V (250 x 4.6 mm), 5µm pharmascholars.com, ajrconline.org, scholarsresearchlibrary.com
Mobile Phase Methanol-water (pH 2.5 with formic acid) (35:65 %v/v)Sodium dihydrogen orthophosphate (0.1M, pH 7) and methanol (B129727) (60:40 v/v)Acetonitrile (B52724): ammonium (B1175870) phosphate (B84403) buffer (pH 6.3) pharmascholars.com, ajrconline.org, scholarsresearchlibrary.com
Flow Rate 1.0 mL/min0.8 ml/min1.0 ml/min pharmascholars.com, ajrconline.org, scholarsresearchlibrary.com
Detection Wavelength 254 nm215 nm219 nm pharmascholars.com, ajrconline.org, scholarsresearchlibrary.com
Retention Time (Tapentadol) 7.80 min4.6 minNot specified pharmascholars.com, ajrconline.org

Future Research Directions and Unexplored Avenues for Tapentadol N Oxide

Advanced Mechanistic Studies of N-Oxidation Enzymes at the Molecular Level

The enzymatic transformation of Tapentadol (B1681240) to its N-oxide metabolite is a critical step in its metabolic pathway, yet the specific enzymes responsible and their detailed molecular mechanisms remain poorly characterized. While the metabolism of Tapentadol is known to involve Phase I and Phase II pathways, with the latter predominating, the specific catalysts for N-oxidation have not been definitively identified. nih.govresearchgate.net Future research should focus on pinpointing the precise enzymes—likely within the Cytochrome P450 (CYP) or Flavin-containing monooxygenase (FMO) families—that mediate this transformation.

Advanced mechanistic studies could employ a range of techniques:

Recombinant Enzyme Assays: Using a panel of recombinant human CYP and FMO enzymes to incubate with Tapentadol will allow for the identification of the specific isoforms responsible for N-oxide formation.

Kinetic Analysis: Determining kinetic parameters (K_m and V_max) for the responsible enzymes will clarify their efficiency and capacity for metabolizing Tapentadol.

Spectroscopic and Crystallographic Studies: Obtaining crystal structures of the key enzymes co-crystallized with Tapentadol could provide atomic-level snapshots of the enzyme-substrate interaction, revealing the orientation of the substrate in the active site and the key residues involved in catalysis. acs.org Such studies have been instrumental in understanding the mechanisms of other redox enzymes, like NiFe hydrogenase. acs.org

Isotope Labeling Studies: Using isotopically labeled Tapentadol can help trace the metabolic fate of the molecule and confirm the mechanism of oxygen transfer during the N-oxidation process.

These investigations will not only elucidate a fundamental aspect of Tapentadol metabolism but also contribute to a broader understanding of how xenobiotics are processed by N-oxidation enzymes. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of Tapentadol N-Oxide Reactivity and Stability

Computational chemistry offers powerful tools to predict and understand the physicochemical properties of molecules without the need for extensive laboratory work. While quantum chemical studies have been performed on the parent compound, Tapentadol hydrochloride, to analyze its structural properties and stability, similar in-depth analyses for this compound are lacking. researchgate.net

Future computational research should aim to:

Determine Optimized Geometry and Electronic Structure: Using methods like Density Functional Theory (DFT), researchers can calculate the optimal 3D structure of this compound. This provides the foundation for understanding its reactivity.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net Analyzing the HOMO-LUMO gap can provide insights into the kinetic stability of this compound.

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly relevant for the N-oxide functional group and can predict how the molecule might interact with biological macromolecules.

Simulate Degradation Pathways: Computational models can be used to simulate potential degradation reactions, such as reduction of the N-oxide back to the tertiary amine, to assess the molecule's stability under various physiological and environmental conditions. Voltammetric studies have suggested that the N-oxide form is electrochemically distinct from the parent compound, and molecular orbital calculations have been used to help explain these differences. acs.orgresearchgate.net

A summary of potential computational approaches is presented in the table below.

Computational MethodApplication for this compoundPotential Insights
Density Functional Theory (DFT)Geometry optimization, frequency calculations.Stable conformation, vibrational frequencies for spectral correlation.
Time-Dependent DFT (TD-DFT)Calculation of electronic transition energies.Prediction of UV-Vis absorption spectra.
Frontier Molecular Orbital (FMO) AnalysisCalculation of HOMO & LUMO energies.Reactivity indices, kinetic stability, and potential reaction sites. researchgate.net
Molecular Electrostatic Potential (MEP)Mapping of electrostatic potential onto the electron density surface.Identification of sites for intermolecular interactions and reactivity.
Natural Bond Orbital (NBO) AnalysisStudy of hyperconjugative interactions and charge delocalization.Understanding intramolecular stability and electronic structure. researchgate.net
Molecular Dynamics (MD) SimulationsSimulation of the molecule's behavior in a solvent (e.g., water) over time.Assessment of conformational flexibility and interactions with the environment.

Exploration of Potential Biological Roles Beyond Analgesia (e.g., interaction with transporters, other enzymes, non-clinical models)

Unexplored avenues include:

Transporter Interaction Screening: Investigating whether this compound is a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein, Organic Anion/Cation Transporters). Such interactions could influence the disposition and clearance of other drugs.

Enzyme Inhibition Assays: Screening this compound against a panel of enzymes beyond those involved in its formation. For instance, the nitric oxide synthase (NOS) system has been shown to modulate Tapentadol's analgesic tolerance, presenting a potential area for investigating interactions with its metabolites. nih.govresearchgate.net

Receptor Binding Assays: While considered inactive at the µ-opioid receptor, its affinity for other receptors has not been exhaustively studied. A comprehensive binding screen could reveal unexpected off-target activities.

Non-clinical Models of Cellular Stress: Studies have shown that the parent drug, Tapentadol, can increase reactive oxygen/nitrogen species (ROS/RNS) in animal models. mdpi.com It would be pertinent to investigate if the N-oxide metabolite contributes to, or mitigates, such oxidative stress events in cellular models.

Development of Novel Synthetic Strategies for N-Oxide Analogs

The synthesis of N-oxides from tertiary amines is a well-established chemical transformation, often employing oxidizing agents like hydrogen peroxide or peracids. acs.orgnih.gov However, developing novel and efficient synthetic strategies is crucial for producing this compound analogs for research purposes. These analogs could be used as pharmacological tools to probe the structure-activity relationships of any newly discovered biological roles.

Future research in this area could focus on:

Catalytic Methods: Exploring metal-catalyzed or organocatalyzed N-oxidation reactions to improve yield, selectivity, and environmental footprint compared to traditional stoichiometric oxidants.

Flow Chemistry Synthesis: Implementing continuous flow reactors for the N-oxidation of Tapentadol and its derivatives could offer better control over reaction parameters, improved safety, and easier scalability.

Biocatalytic Synthesis: Utilizing isolated N-oxidation enzymes or whole-cell systems to synthesize this compound and its analogs could provide high stereoselectivity and milder reaction conditions.

Analog Library Development: Creating a library of analogs by modifying other parts of the Tapentadol scaffold (e.g., the phenolic group, the alkyl chain) before or after the N-oxidation step. This would generate a set of compounds for systematic biological evaluation. General synthetic schemes for N-oxide analogs of other heterocyclic compounds could serve as a template for this work. mdpi.comnih.gov

Environmental Fate and Degradation Pathways of this compound

The environmental impact of pharmaceuticals and their metabolites is an area of growing concern. Since approximately 99% of Tapentadol and its metabolites are excreted via the kidneys, they are likely to enter aquatic environments through wastewater treatment plant effluent. drugbank.com Currently, there is a significant data gap, as the environmental fate and ecotoxicity of this compound have not been studied. lgcstandards.comcleanchemlab.com

Key research questions to address include:

Persistence and Degradation: Determining the half-life of this compound in various environmental compartments (water, sediment) under different conditions (aerobic, anaerobic, photolytic). Studies on Tapentadol's degradation under forced conditions (oxidative, thermal, photolytic) provide a starting point for methodology. acs.org

Biodegradation: Identifying microorganisms in wastewater and surface water capable of degrading this compound and characterizing the resulting transformation products.

Ecotoxicity: Assessing the potential toxicity of this compound to representative aquatic organisms from different trophic levels (e.g., algae, daphnids, fish).

Environmental Monitoring: Developing sensitive analytical methods to detect and quantify this compound in environmental samples, such as wastewater and river water, to understand its environmental prevalence.

Q & A

Q. What is Tapentadol’s dual mechanism of action, and how should this influence experimental design in analgesic efficacy studies?

Tapentadol acts as a μ-opioid receptor (MOR) agonist and a noradrenaline reuptake inhibitor (NRI). When designing studies, researchers must account for both mechanisms by incorporating assays that isolate each pathway (e.g., selective receptor antagonists in preclinical models) and validate outcomes through multimodal pain assessments (e.g., neuropathic vs. nociceptive pain models). Comparative trials should control for MOR binding potency differences to avoid confounding gastrointestinal tolerability outcomes .

Q. How does Tapentadol’s gastrointestinal tolerability profile compare to traditional opioids, and what methodological approaches validate these findings?

Tapentadol exhibits improved gastrointestinal tolerability compared to pure MOR agonists like oxycodone, attributed to its weaker MOR binding. Methodological validation includes direct comparison trials with active controls (e.g., oxycodone) using standardized adverse event reporting scales. Post-hoc analyses of pharmacovigilance data can further adjust for confounding factors like concomitant medications .

Q. What are the common adverse effects of Tapentadol, and how should they be monitored in clinical trials?

Key adverse effects include nausea, dizziness, and constipation. Serotonin syndrome and seizures are rare but require vigilance in patients on serotonergic drugs or with epilepsy. Trials should exclude high-risk populations (e.g., epilepsy history) and use strict monitoring protocols for serotonin syndrome (e.g., Hunter’s criteria). Pharmacovigilance studies must adjust for polypharmacy confounders .

Advanced Research Questions

Q. What methodological challenges arise when interpreting Tapentadol’s efficacy in neuropathic pain models?

Contradictory efficacy data in neuropathic pain (e.g., diabetic neuropathy) stem from enriched study designs that exclude opioid non-responders, potentially inflating effect sizes. Researchers should conduct meta-analyses comparing enriched vs. non-enriched trials and use sensitivity analyses to assess bias. Indirect comparisons with reference treatments (e.g., gabapentin) are needed to contextualize efficacy .

Q. How can researchers assess Tapentadol’s abuse potential while accounting for formulation-specific deterrents?

Abuse potential studies should combine pharmacoepidemiological data (e.g., RADARS system) with preclinical assays (e.g., self-administration models). Abuse-deterrent formulations (ADFs) require separate analysis, as their impact differs from the active ingredient. Retrospective cohort studies adjusted for regional drug availability and prescription rates provide real-world insights .

Q. What neurophysiological models are used to evaluate Tapentadol’s effects on spinal hyperexcitability, and what are their limitations?

The RIII nociceptive reflex model assesses Tapentadol’s suppression of secondary hyperalgesia in human experimental pain studies. While effective for measuring spinal excitability, small sample sizes (e.g., n=24 in multicenter trials) and variable significance thresholds (e.g., p<0.025 for R3 area vs. non-significant N13 effects) limit generalizability. Exploratory endpoints (e.g., pain ratings) should complement primary outcomes .

Q. How should researchers handle data from enriched-enrolment, randomized-withdrawal (EERW) trials in systematic reviews?

EERW trials risk overestimating efficacy due to attrition bias (e.g., excluding non-responders during titration). Reviews must stratify analyses by study design and apply GRADE criteria to assess evidence quality. Pooling EERW and classic RCT data requires sensitivity analyses to quantify heterogeneity .

Q. What pharmacokinetic considerations are critical when designing Tapentadol trials in cancer pain?

Tapentadol’s metabolism (glucuronidation, minimal CYP450 involvement) reduces drug interaction risks compared to tramadol. Trials should include titration phases to determine individualized doses (50–500 mg/day) and account for rescue medication use (e.g., morphine equivalence conversion). Population pharmacokinetic modeling can address variability in renal/hepatic impairment subgroups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.